![molecular formula C18H22BrN3O3S B11255436 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone](/img/structure/B11255436.png)
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
Introduction of the Sulfonyl Group: The pyrazole ring is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Attachment of the Piperidyl Group: The sulfonylated pyrazole is further reacted with 4-methylpiperidine under suitable conditions to attach the piperidyl group.
Formation of the Ketone: Finally, the compound is reacted with 4-bromobenzoyl chloride to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromobenzoyl Chloride: A precursor used in the synthesis of the compound.
4-Methylpiperidine: A component of the piperidyl group in the compound.
Uniqueness
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22BrN3O3S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H22BrN3O3S/c1-12-8-10-21(11-9-12)26(24,25)17-13(2)20-22(14(17)3)18(23)15-4-6-16(19)7-5-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
NKHLIDOICYQPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


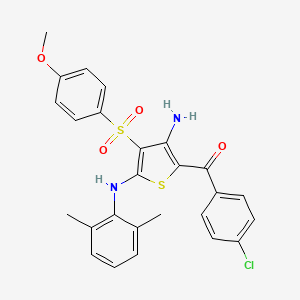
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11255363.png)
![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11255368.png)
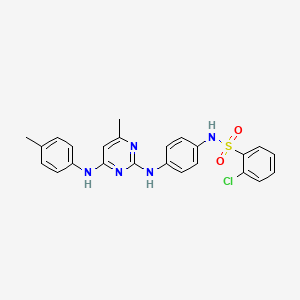
![3-tert-butyl-7-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255372.png)

![N-(5-chloro-2-methylphenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255376.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11255381.png)
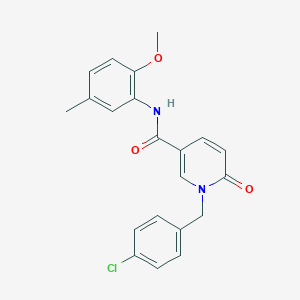
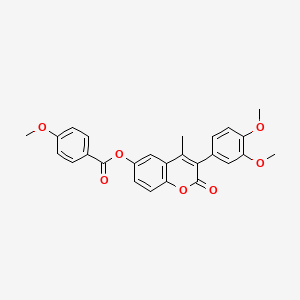


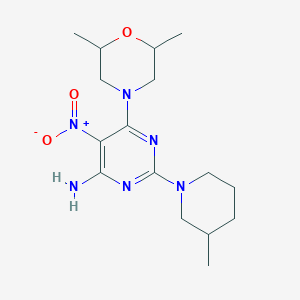
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11255432.png)
